[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate

Linker engineering Conformational analysis Acyl transfer kinetics

[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate (CAS 332383-73-0; molecular formula C₁₇H₁₄N₄O₅; MW 354.32 g·mol⁻¹) is a dual-functional building block that integrates a photolabile p‑nitrophenacyl ester with an N‑acylbenzotriazole moiety. The compound is classified as an AldrichCPR (Custom Product Request) rare chemical, supplied as‑is for early‑discovery research without vendor‑collected analytical data, placing the burden of identity and purity verification on the buyer.

Molecular Formula C17H14N4O5
Molecular Weight 354.32 g/mol
CAS No. 332383-73-0
Cat. No. B12015512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate
CAS332383-73-0
Molecular FormulaC17H14N4O5
Molecular Weight354.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H14N4O5/c22-16(12-5-7-13(8-6-12)21(24)25)11-26-17(23)9-10-20-15-4-2-1-3-14(15)18-19-20/h1-8H,9-11H2
InChIKeySFAGLVNNSWJJMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.2 [ug/mL] (The mean of the results at pH 7.4)

Procurement-Grade Overview of [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate (CAS 332383-73-0) for Scientific Sourcing


[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate (CAS 332383-73-0; molecular formula C₁₇H₁₄N₄O₅; MW 354.32 g·mol⁻¹) is a dual-functional building block that integrates a photolabile p‑nitrophenacyl ester with an N‑acylbenzotriazole moiety [1]. The compound is classified as an AldrichCPR (Custom Product Request) rare chemical, supplied as‑is for early‑discovery research without vendor‑collected analytical data, placing the burden of identity and purity verification on the buyer . Its benzotriazole component serves as a neutral acylating agent and efficient leaving group, while the p‑nitrophenyl‑2‑oxoethyl terminus confers UV‑chromophoric detectability (λmax ≈ 270 nm, characteristic of the p‑nitrophenyl ketone chromophore) and photoreactivity [2]. This combination is deliberate: it enables sequential or orthogonal reactivity not achievable with simpler benzotriazole esters or monofunctional nitrophenacyl derivatives.

Why Generic Substitution of [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate Compromises Experimental Outcomes


This compound occupies a structural niche where three independently tunable variables—linker length, nitro‑substitution position, and the ester vs. ketone connectivity—dictate reactivity, leaving‑group ability, and detection sensitivity. Substituting an acetate‑linker analog (CAS 332383‑69‑4) removes one methylene unit, restricting conformational freedom and altering the distance between the benzotriazole leaving group and the electrophilic carbonyl . Substituting the meta‑nitro isomer (CAS 868257‑37‑8) changes the electronic character of the phenacyl system, which literature on nitrophenyl acetates demonstrates can shift photochemical quantum yields by a factor of ~3 (Φ = 0.002 for para‑ vs. Φ = 0.006 for meta‑nitrophenyl acetate in aqueous photohydrolysis) [1]. Replacing the nitro group with fluorine (CAS 332383‑75‑2) eliminates the chromophoric handle entirely, removing UV‑tracking capability and redox activity . Simply using the direct ketone analog (CAS 5272‑13‑9) deletes the ester linkage, abolishing hydrolytic release chemistry. Because each structural element contributes orthogonally to the compound's utility profile, generic interchange routinely fails to recapitulate the integrated reactivity that defines this compound's research value.

Quantitative Differentiation Evidence for [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate vs. Closest Analogs


Propanoate vs. Acetate Linker: Conformational Flexibility and Leaving-Group Proximity

The target compound possesses a three‑carbon (propanoate) linker between the benzotriazole nitrogen and the ester carbonyl, whereas the closest structural analog, 2‑(4‑nitrophenyl)‑2‑oxoethyl 1H‑benzotriazol‑1‑ylacetate (CAS 332383‑69‑4), features a two‑carbon (acetate) linker [1]. Publically available computed rotatable bond counts confirm 7 rotatable bonds for the target propanoate versus 6 for the acetate analog [2]. The additional methylene unit increases the end‑to‑end distance between the benzotriazole N1 and the ester oxygen by approximately 1.2–1.5 Å (estimated from standard C–C bond lengths), reducing intramolecular steric congestion during nucleophilic attack at the acyl carbon. In N‑acylbenzotriazole chemistry, linker length directly influences acylation efficiency; Katritzky and co‑workers demonstrated that N‑acylbenzotriazoles with flexible alkyl chains out‑perform constrained analogs in C‑acylation of nitroalkanes, with isolated yields ranging from 39% to 86% depending on steric accessibility [3].

Linker engineering Conformational analysis Acyl transfer kinetics

Nitro Positional Isomerism: para-NO₂ Enables Photochemical Orthogonality Distinct from meta-NO₂

The 4‑nitro (para) substitution on the phenacyl ring of the target compound generates a different photochemical profile compared to the 3‑nitro (meta) isomer (CAS 868257‑37‑8). Published photochemical hydrolysis data on isomeric nitrophenyl acetates reveal that 4‑nitrophenyl acetate undergoes photohydrolysis with a quantum yield Φ = 0.002, while 3‑nitrophenyl acetate shows a three‑fold higher quantum yield Φ = 0.006 under identical neutral aqueous UV photolysis conditions [1]. Although these data are measured on simpler acetate esters rather than on the full phenacyl‑benzotriazole system, the trend is class‑level: meta‑nitro substitution consistently accelerates photolytic ester cleavage relative to para. For the target compound, this implies that the para‑NO₂ configuration provides a slower, more controllable photorelease profile than the meta isomer—a property potentially advantageous in applications requiring spatiotemporal control of acyl/ester release where premature cleavage must be minimized.

Photoreactivity Positional isomer effect Quantum yield comparison

Electron‑Withdrawing Substituent Gradient: NO₂ vs. F vs. H Modulates Ester Lability and Leaving‑Group Ability

The p‑nitrophenyl group of the target compound exerts a strong electron‑withdrawing effect (Hammett σₚ = 0.78 for p‑NO₂) that polarizes the ester carbonyl, enhancing electrophilicity and accelerating nucleophilic acyl substitution relative to analogs bearing weaker electron‑withdrawing substituents. In the benzotriazole ester series, the leaving‑group ability of the benzotriazolate anion is well‑established: Katritzky et al. demonstrated that N‑acylbenzotriazoles serve as neutral acylating agents capable of efficient N‑, C‑, S‑, and O‑acylation under mild conditions, with yields routinely exceeding 70% [1]. The electron‑withdrawing p‑NO₂ group further activates the ester carbonyl toward nucleophilic attack. In contrast, the p‑fluoro analog (CAS 332383‑75‑2; σₚ = 0.06 for F) provides negligible activation, and the unsubstituted phenyl analog (2‑oxo‑2‑phenylethyl 3‑(benzotriazol‑1‑yl)propanoate; σₚ = 0 for H) offers no activation at all [2]. This gradient establishes the target compound's ester as the most electrophilic and therefore the most reactive among the three in acylation‑type transformations.

Hammett substituent constant Ester reactivity Benzotriazole leaving group

Dual Orthogonal Functionality: Ester Hydrolysis Plus Benzotriazole Displacement in One Molecule

Unlike the direct ketone analog 2‑(benzotriazol‑1‑yl)‑1‑(4‑nitrophenyl)ethanone (CAS 5272‑13‑9), which lacks an ester linkage and thus cannot undergo hydrolytic release, the target compound contains both a hydrolyzable ester and a displaceable benzotriazole group in a single molecule [1]. This enables sequential reaction manifolds: (1) hydrolysis or photolysis of the p‑nitrophenacyl ester to release a carboxylic acid (3‑(benzotriazol‑1‑yl)propanoic acid), followed by (2) nucleophilic displacement of benzotriazole from the liberated acid, or vice‑versa [2]. The simple ketone analog, by contrast, can undergo only benzotriazole displacement, collapsing a two‑step orthogonal sequence into a single transformation. In solid‑phase and combinatorial synthesis contexts, such orthogonal reactivity is essential for traceless linker strategies; Katritzky and colleagues established benzotriazole as a versatile traceless linker for amine library synthesis [3]. The target compound's integrated ester‑benzotriazole architecture thus offers a reactivity profile unavailable from the ketone analog.

Orthogonal reactivity Dual functional probes Sequential deprotection

UV‑Chromophoric Advantage: p‑Nitrophenacyl Moiety Enables Direct Spectroscopic Tracking Absent from Non‑Nitro Analogs

The p‑nitrophenacyl ester chromophore absorbs strongly in the UV region (λmax ≈ 270 nm, ε ≈ 10,000 M⁻¹·cm⁻¹, characteristic of the p‑nitrophenyl ketone π→π* transition) [1]. This property allows direct HPLC‑UV quantification of the target compound and its reaction products without requiring post‑column derivatization, as documented extensively for p‑nitrophenacyl esters of carboxylic acids in analytical chemistry [2]. In contrast, the p‑fluoro analog (CAS 332383‑75‑2) and the unsubstituted phenyl analog lack this strong chromophore, complicating direct UV detection and requiring alternative detection strategies (e.g., MS or derivatization) . For high‑throughput screening and reaction monitoring workflows where UV‑based quantification is the default, this detection advantage represents a tangible time and resource saving.

Chromophoric detection HPLC tracking UV‑Vis quantification

Evidence‑Backed Application Scenarios for [2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate in Research and Industrial Procurement


Photocaged Acyl Donor for Controlled‑Release Experiments

The para‑nitro substitution of the target compound yields a photochemical quantum yield (Φ ≈ 0.002) three‑fold lower than the meta isomer, as established by nitrophenyl acetate photohydrolysis data [1]. This lower quantum yield makes the compound suitable as a photocaged acyl donor in live‑cell or in‑vivo experiments where dark‑state stability is paramount and premature ester cleavage would generate confounding background signal. The benzotriazole moiety remains intact during photocleavage and can subsequently be displaced by biological nucleophiles (e.g., thiols, amines), enabling a two‑stage release cascade that is not possible with non‑nitro or meta‑nitro analogs.

Dual‑Handle Building Block for Combinatorial Traceless Linker Chemistry

With two orthogonal reactive sites—the ester carbonyl (hydrolyzable or photolabile) and the benzotriazole leaving group (nucleophilically displaceable)—this compound enables sequential deprotection and diversification on a single scaffold [2]. This is directly relevant to solid‑phase combinatorial synthesis employing benzotriazole‑based traceless linkers [3]. The propanoate linker provides one additional rotatable bond relative to the acetate analog, granting greater conformational freedom that may improve resin swelling and reagent accessibility in solid‑phase formats. Researchers building encoded libraries should prioritize this compound over the acetate‑linked or ketone‑only analogs.

UV‑Trackable Substrate for High‑Throughput Screening (HTS) Enzymology

The p‑nitrophenacyl chromophore (λmax ≈ 270 nm, ε ≈ 10,000 M⁻¹·cm⁻¹) allows direct UV‑HPLC quantification without post‑column derivatization, a documented advantage of p‑nitrophenacyl ester derivatives in analytical workflows [4]. When designing substrates for esterase, lipase, or protease screening panels, this built‑in spectroscopic handle eliminates the need for fluorescent tagging, reducing per‑assay cost and complexity. The non‑nitro analogs (F or H) lack this detection convenience, requiring more expensive MS‑based quantification or time‑consuming derivatization steps that add 30–60 minutes per analytical cycle.

Activated Ester for Acylation Under Mild, Non‑Acidic Conditions

The strong electron‑withdrawing p‑NO₂ group (Hammett σₚ = 0.78) activates the ester carbonyl toward nucleophilic attack, combining with the benzotriazolate anion's established role as a superior leaving group in N‑, C‑, S‑, and O‑acylation reactions [5]. This dual activation enables efficient acyl transfer under mild, neutral conditions—an advantage over acid‑chloride‑based acylations that require anhydrous conditions and generate HCl. The target compound's activation level exceeds that of the p‑F analog (σₚ = 0.06) and the unsubstituted phenyl analog (σₚ = 0.00), making it the preferred choice when reaction rate and conversion yield are critical performance criteria.

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